molecular formula C13H18BrNO3S B13928945 1-((4-Bromophenyl)sulfonyl)-4-(methoxymethyl)piperidine

1-((4-Bromophenyl)sulfonyl)-4-(methoxymethyl)piperidine

Cat. No.: B13928945
M. Wt: 348.26 g/mol
InChI Key: ITFZJMQOVWQDBM-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)-4-(methoxymethyl)piperidine is an organic compound that features a piperidine ring substituted with a methoxymethyl group and a 4-bromophenylsulfonyl group

Preparation Methods

The synthesis of 1-((4-Bromophenyl)sulfonyl)-4-(methoxymethyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzenesulfonyl chloride and 4-(methoxymethyl)piperidine.

    Reaction Conditions: The reaction between 4-bromobenzenesulfonyl chloride and 4-(methoxymethyl)piperidine is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Industrial Production: On an industrial scale, the reaction can be optimized by controlling the temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-((4-Bromophenyl)sulfonyl)-4-(methoxymethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

    Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenyl derivatives.

Scientific Research Applications

1-((4-Bromophenyl)sulfonyl)-4-(methoxymethyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-4-(methoxymethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom on the phenyl ring can participate in halogen bonding interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

1-((4-Bromophenyl)sulfonyl)-4-(methoxymethyl)piperidine can be compared with similar compounds such as:

    1-((4-Chlorophenyl)sulfonyl)-4-(methoxymethyl)piperidine: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

    1-((4-Methylphenyl)sulfonyl)-4-(methoxymethyl)piperidine: The presence of a methyl group instead of a bromine atom can lead to differences in steric and electronic properties.

    1-((4-Nitrophenyl)sulfonyl)-4-(methoxymethyl)piperidine: The nitro group introduces additional electronic effects, influencing the compound’s reactivity and interactions with biological targets.

These comparisons highlight the unique properties of this compound, particularly its potential for specific interactions and applications in various fields.

Properties

Molecular Formula

C13H18BrNO3S

Molecular Weight

348.26 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(methoxymethyl)piperidine

InChI

InChI=1S/C13H18BrNO3S/c1-18-10-11-6-8-15(9-7-11)19(16,17)13-4-2-12(14)3-5-13/h2-5,11H,6-10H2,1H3

InChI Key

ITFZJMQOVWQDBM-UHFFFAOYSA-N

Canonical SMILES

COCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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